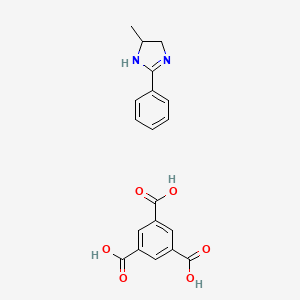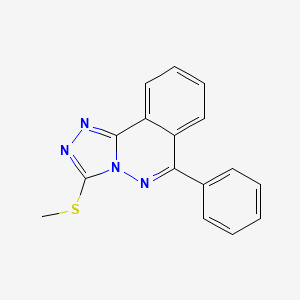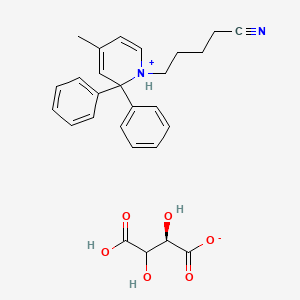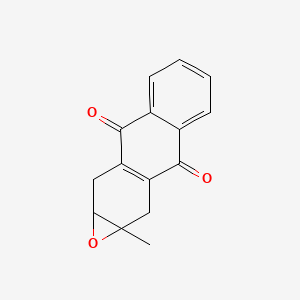
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes an epoxide ring and a quinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene derivatives.
Quinone Formation: The quinone moiety is introduced through oxidation reactions, often using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring under mild conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in anticancer and antimicrobial research.
Materials Science: Its properties are explored for the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione involves its interaction with various molecular targets:
Epoxide Ring: The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Quinone Moiety: The quinone moiety can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxynaphthalene-9,10-dione: Similar structure but with a naphthalene core.
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyphenanthrene-9,10-dione: Similar structure but with a phenanthrene core.
Uniqueness
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione is unique due to its combination of an epoxide ring and a quinone moiety within an anthracene framework
Propiedades
Número CAS |
71173-53-0 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
12-methyl-13-oxatetracyclo[8.5.0.03,8.012,14]pentadeca-1(10),3,5,7-tetraene-2,9-dione |
InChI |
InChI=1S/C15H12O3/c1-15-7-11-10(6-12(15)18-15)13(16)8-4-2-3-5-9(8)14(11)17/h2-5,12H,6-7H2,1H3 |
Clave InChI |
GRJFXDOULGUCOW-UHFFFAOYSA-N |
SMILES canónico |
CC12CC3=C(CC1O2)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





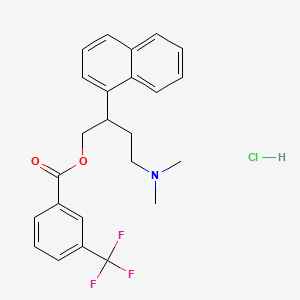


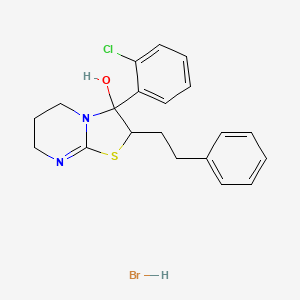
![[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12716006.png)
